1,4-Anhydro-d-mannitol
Overview
Description
Mannitan is a sugar alcohol derived from the dehydration of mannitol, a naturally occurring polyol found in fruits and vegetables. It is a versatile compound with applications in various fields, including pharmaceuticals, food, and industrial processes. Mannitan is known for its ability to form stable complexes with other molecules, making it useful in various chemical reactions and formulations.
Mechanism of Action
Target of Action
1,4-Anhydro-d-mannitol, also known as Mannitan, is a biomedically significant compound . It is primarily used in the treatment of various pharmaceuticals and ailments It has been suggested that it may have a role in cellular metabolism .
Mode of Action
It is hypothesized that Mannitan produces an osmotic gradient across the airway epithelium, drawing fluid into the extracellular space and altering the properties of the airway surface mucus layer . This could potentially facilitate easier clearance of mucus and other cellular debris.
Biochemical Pathways
Mannitan may be involved in the mannitol metabolic pathway . In this pathway, mannitol is first transported to the cytoplasm by a mannitol transporter, then oxidized to fructose by mannitol-2-dehydrogenase, and finally converted to fructose-6-phosphate by hexokinase . .
Pharmacokinetics
It is known that mannitol, a related compound, is rapidly elevated in the bloodstream during administration, reaching a maximum concentration at the end of administration, and then exponentially decreases . It is possible that Mannitan may have similar pharmacokinetic properties.
Result of Action
It has been suggested that mannitan has anti-aging or geroprotective potential . In a study using yeast as a model organism, Mannitan was found to extend cellular longevity .
Biochemical Analysis
Biochemical Properties
1,4-Anhydro-d-mannitol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . This inhibition is achieved through its interaction with enzymes involved in the gluconeogenic pathway .
Cellular Effects
The effects of this compound on cells are primarily related to its role in carbohydrate metabolism. By inhibiting gluconeogenesis, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As a gluconeogenesis inhibitor, it interacts with enzymes involved in this pathway, potentially leading to changes in gene expression related to carbohydrate metabolism .
Metabolic Pathways
This compound is involved in the gluconeogenesis metabolic pathway . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannitan is typically synthesized through the mono-dehydration of mannitol. This process involves the removal of a single water molecule from mannitol, resulting in the formation of mannitan. The reaction is usually carried out under acidic conditions, with catalysts such as sulfuric acid or hydrochloric acid being used to facilitate the dehydration process .
Industrial Production Methods
In industrial settings, mannitan is produced using a similar dehydration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production of mannitan.
Chemical Reactions Analysis
Types of Reactions
Mannitan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups in the mannitan molecule, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Mannitan can be oxidized using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of mannitan-derived aldehydes or ketones.
Reduction: Reduction of mannitan can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction leads to the formation of reduced sugar alcohols.
Substitution: Mannitan can undergo substitution reactions with various nucleophiles, such as halides or amines, under basic or acidic conditions. These reactions result in the formation of mannitan derivatives with different functional groups.
Major Products Formed
The major products formed from the chemical reactions of mannitan include mannitan-derived aldehydes, ketones, reduced sugar alcohols, and various mannitan derivatives with substituted functional groups.
Scientific Research Applications
Mannitan has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Mannitan is used as a building block in the synthesis of complex organic molecules. Its ability to form stable complexes with other molecules makes it valuable in various chemical reactions and formulations.
Biology: In biological research, mannitan is used as a cryoprotectant to preserve biological samples at low temperatures. It helps in maintaining the integrity of cells and tissues during freezing and thawing processes.
Medicine: Mannitan is used in the formulation of pharmaceuticals, particularly in the development of drug delivery systems. Its ability to form stable complexes with drugs enhances their solubility and bioavailability.
Industry: In industrial applications, mannitan is used as a stabilizer and emulsifier in food products. It is also used in the production of biodegradable polymers and as a component in various industrial formulations.
Comparison with Similar Compounds
Mannitan is similar to other sugar alcohols, such as sorbitol and xylitol, in terms of its chemical structure and properties. mannitan’s unique ability to form stable complexes with other molecules sets it apart from these compounds.
Similar Compounds
Sorbitol: A sugar alcohol used as a sweetener and humectant in food and pharmaceutical products.
Xylitol: A sugar alcohol used as a sweetener in food products, known for its dental health benefits.
Mannitol: The precursor to mannitan, used as a diuretic and in the treatment of increased intracranial pressure.
Mannitan’s unique complex-forming ability makes it particularly valuable in applications where stability and solubility of compounds are critical.
Properties
IUPAC Name |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314109 | |
Record name | 1,4-Anhydro-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7726-97-8, 34828-64-3 | |
Record name | 1,4-Anhydro-D-mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannitan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Anhydro-D-mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANNITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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